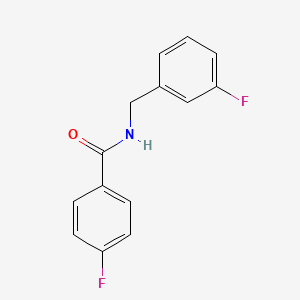

4-Fluoro-N-(3-fluorobenzyl)benzamide

Description

4-Fluoro-N-(3-fluorobenzyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine at the para position of the benzoyl group and a 3-fluorobenzylamine moiety. Fluorine atoms enhance metabolic stability and modulate electronic properties, making this class of compounds valuable in drug discovery .

Properties

IUPAC Name |

4-fluoro-N-[(3-fluorophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c15-12-6-4-11(5-7-12)14(18)17-9-10-2-1-3-13(16)8-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSWXZPCVRNTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(3-fluorobenzyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 3-fluorobenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-N-(3-fluorobenzyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(3-fluorobenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-Fluoro-N-(3-fluorobenzyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(3-fluorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the context of its application and the specific targets being studied.

Comparison with Similar Compounds

Para-Fluorobenzamide Derivatives

The para-fluorine substitution on the benzamide ring is critical for biological activity. For example, 4-fluoro-N-(2-(4-methylpiperidin-1-yl)phenyl)benzamide (TG6–133-1) demonstrated potent EP2 receptor potentiation (EC₅₀ fold shift = 8.2), whereas meta- or ortho-fluorinated analogs (e.g., TG6–127-1 , TG6–127-2 ) showed reduced activity (EC₅₀ fold shifts = 1.5–2.0). This highlights the importance of fluorine positioning in receptor interaction .

3-Fluorobenzyl vs. Other Benzyl Groups

Replacing the 3-fluorobenzyl group in the target compound with non-fluorinated or differently substituted benzyl groups alters activity.

Heterocyclic and Thiocarbamoyl Modifications

Thiocarbamoyl Derivatives

4-fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide (CNS4) incorporates a thiocarbamoyl group, enhancing hydrogen-bonding capacity. Its synthesis involves in situ generation of 4-fluorobenzoyl isothiocyanate, yielding a compound with >99% HPLC purity (). This modification may improve metabolic stability compared to the target compound.

Isoindoline Derivatives

4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide () features a dioxoisoindoline moiety. Single-crystal X-ray analysis revealed a monoclinic P21/n space group with a 3D hydrogen-bonded framework. DFT calculations showed a HOMO-LUMO gap of 3.82 eV, indicating lower reactivity than the target compound .

Piperidine vs. Piperazine/Morpholine Moieties

Replacing the piperidine ring in 4-fluoro-N-(2-piperidin-1-ylphenyl)benzamide (CID890517) with piperazine (e.g., TG6–268 ) or morpholine (e.g., TG6–264 ) abolished EP2 receptor potentiation, underscoring the piperidine group’s role in maintaining conformational rigidity for activity .

Physicochemical and Structural Properties

Crystallographic Data

NMR and Spectroscopic Analysis

- 4-Fluoro-N-(3-fluoro-1-hydroxypropyl)benzamide (2c) :

- TG6–133-1 :

SAR Trends in EP2 Receptor Modulation

| Compound | Substituent | EP2 EC₅₀ Fold Shift |

|---|---|---|

| 4-Fluoro-N-(3-fluorobenzyl)benzamide | 3-Fluorobenzyl | Data not reported |

| CID890517 | 2-Piperidinylphenyl | 8.2 |

| TG6–268 | Piperazine | Inactive |

Biological Activity

4-Fluoro-N-(3-fluorobenzyl)benzamide is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of fluorine atoms, which can significantly influence its pharmacological properties, including its interaction with biological targets and overall bioactivity.

Chemical Structure

The chemical structure of 4-Fluoro-N-(3-fluorobenzyl)benzamide can be represented as follows:

- Molecular Formula : CHFN\O

- CAS Number : 1183480-50-3

- IUPAC Name : 4-Fluoro-N-(3-fluorobenzyl)benzamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity due to increased lipophilicity and altered electronic properties. These interactions can modulate cellular signaling pathways, leading to various biological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 4-Fluoro-N-(3-fluorobenzyl)benzamide. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, the compound was evaluated using the MTT assay, which measures cell viability based on metabolic activity.

Table 1: Cytotoxic Activity of 4-Fluoro-N-(3-fluorobenzyl)benzamide

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has significant potential as an anticancer agent.

Mechanistic Studies

Further mechanistic studies have shown that 4-Fluoro-N-(3-fluorobenzyl)benzamide induces apoptosis in cancer cells. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis when treated with the compound, indicating a possible pathway for its anticancer effects.

Case Study: Apoptosis Induction in HepG2 Cells

In a controlled experiment, HepG2 cells were treated with varying concentrations of 4-Fluoro-N-(3-fluorobenzyl)benzamide for 24 hours. The results indicated a dose-dependent increase in apoptotic cells, as evidenced by Annexin V staining.

Potential as an HDAC Inhibitor

In addition to its anticancer properties, there is emerging evidence that 4-Fluoro-N-(3-fluorobenzyl)benzamide may act as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression and are often overexpressed in cancer cells.

Table 2: HDAC Inhibition Activity

These findings suggest that the compound could be further explored for its therapeutic potential in cancer treatment through epigenetic modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.